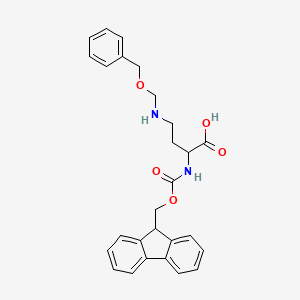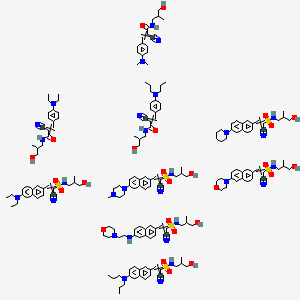
Percoll
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Percoll is a density gradient medium widely used in cell biology for the isolation of cells, organelles, and viruses by density centrifugation. It consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP), which makes it non-toxic and suitable for biological applications . This compound is known for its low viscosity, low osmolarity, and stability, making it ideal for creating stable density gradients .
準備方法
Synthetic Routes and Reaction Conditions
Percoll is prepared by coating colloidal silica particles with polyvinylpyrrolidone. The colloidal silica particles typically have a diameter of 15-30 nm and are suspended in water at a concentration of 23% w/w . The coating process involves mixing the silica particles with polyvinylpyrrolidone under controlled conditions to ensure uniform coating and stability.
Industrial Production Methods
In industrial settings, this compound is produced by combining colloidal silica with polyvinylpyrrolidone in large-scale reactors. The mixture is then subjected to rigorous quality control measures to ensure consistency in particle size, coating uniformity, and absence of contaminants. The final product is sterilized and packaged for distribution .
化学反応の分析
Types of Reactions
Percoll itself is relatively inert and does not undergo significant chemical reactions under normal laboratory conditions. it can interact with various biological molecules during density gradient centrifugation.
Common Reagents and Conditions
This compound is typically used in combination with saline or cell culture media to create isotonic solutions suitable for biological applications. For subcellular particles that aggregate in the presence of salts, this compound can be combined with sucrose to maintain stability .
Major Products Formed
The primary product formed during the preparation of this compound gradients is the stable density gradient itself, which can be used to separate cells, organelles, and viruses based on their buoyant density .
科学的研究の応用
Percoll has a wide range of applications in scientific research, including:
Cell Biology: Isolation of various cell types, including hepatocytes, lymphocytes, and microglia
Virology: Separation of viruses from cell debris and other contaminants.
Subcellular Fractionation: Isolation of organelles such as mitochondria and lysosomes for biochemical analysis.
Toxicology: Assessment of cell viability and function in response to toxic substances.
Pharmacology: Study of drug metabolism and pharmacokinetics using isolated hepatocytes.
作用機序
Percoll exerts its effects through the formation of stable density gradients during centrifugation. The colloidal silica particles coated with polyvinylpyrrolidone create a medium with low viscosity and low osmolarity, allowing for the efficient separation of biological particles based on their buoyant density . The gradients formed are stable over time, ensuring reproducibility and ease of use in various experimental setups .
類似化合物との比較
Similar Compounds
Ficoll: Another density gradient medium used for cell separation.
Histodenz: A non-ionic iodinated density gradient medium used for the isolation of cells and organelles.
Nycodenz: A density gradient medium similar to Histodenz, used for the isolation of cells, viruses, and organelles.
Uniqueness of Percoll
This compound is unique due to its low viscosity, low osmolarity, and non-toxic nature, making it suitable for a wide range of biological applications. Unlike Ficoll, which is primarily used for isolating specific cell types, this compound can be used for a broader range of density gradient separations, including subcellular organelles and viruses . Additionally, this compound’s stability and reproducibility make it a preferred choice for many researchers .
特性
CAS番号 |
97404-52-9 |
|---|---|
分子式 |
C186H243N29O26S6 |
分子量 |
3493 g/mol |
IUPAC名 |
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(dipropylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-morpholin-4-ylnaphthalen-2-yl)ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-piperidin-1-ylnaphthalen-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C23H30N4O4S.C23H31N3O3S.C22H28N4O3S.C22H27N3O3S.C21H25N3O4S.C21H27N3O3S.C20H29N3O2.C18H25N3O2.C16H21N3O2/c1-18(17-28)16-26-32(29,30)23(15-24)13-19-2-3-21-14-22(5-4-20(21)12-19)25-6-7-27-8-10-31-11-9-27;1-4-10-26(11-5-2)22-9-8-20-12-19(6-7-21(20)14-22)13-23(15-24)30(28,29)25-16-18(3)17-27;1-17(16-27)15-24-30(28,29)22(14-23)12-18-3-4-20-13-21(6-5-19(20)11-18)26-9-7-25(2)8-10-26;1-17(16-26)15-24-29(27,28)22(14-23)12-18-5-6-20-13-21(8-7-19(20)11-18)25-9-3-2-4-10-25;1-16(15-25)14-23-29(26,27)21(13-22)11-17-2-3-19-12-20(5-4-18(19)10-17)24-6-8-28-9-7-24;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-4-10-23(11-5-2)19-8-6-17(7-9-19)12-18(13-21)20(25)22-14-16(3)15-24;1-4-21(5-2)17-8-6-15(7-9-17)10-16(11-19)18(23)20-12-14(3)13-22;1-12(11-20)10-18-16(21)14(9-17)8-13-4-6-15(7-5-13)19(2)3/h2-5,12-14,18,25-26,28H,6-11,16-17H2,1H3;6-9,12-14,18,25,27H,4-5,10-11,16-17H2,1-3H3;3-6,11-13,17,24,27H,7-10,15-16H2,1-2H3;5-8,11-13,17,24,26H,2-4,9-10,15-16H2,1H3;2-5,10-12,16,23,25H,6-9,14-15H2,1H3;6-12,16,23,25H,4-5,14-15H2,1-3H3;6-9,12,16,24H,4-5,10-11,14-15H2,1-3H3,(H,22,25);6-10,14,22H,4-5,12-13H2,1-3H3,(H,20,23);4-8,12,20H,10-11H2,1-3H3,(H,18,21) |
InChIキー |
RZPNYVYWMSGMNL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO |
物理的記述 |
White odorless suspension; [Research Organics MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


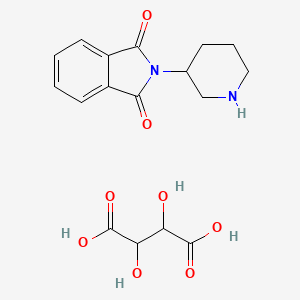
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)
![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
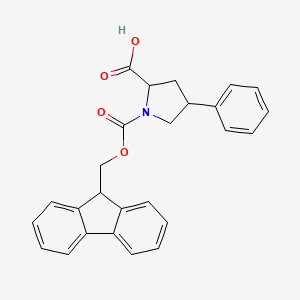
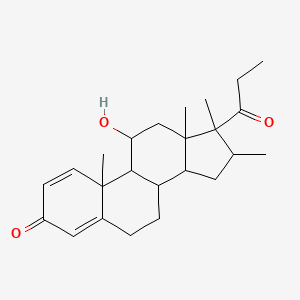
![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)
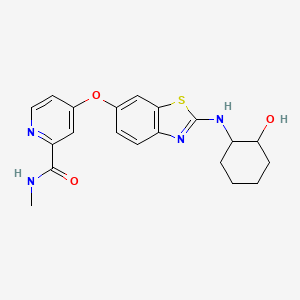
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
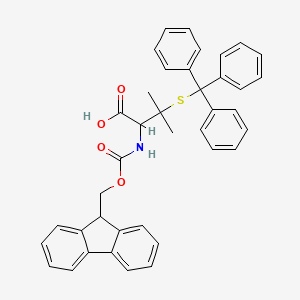
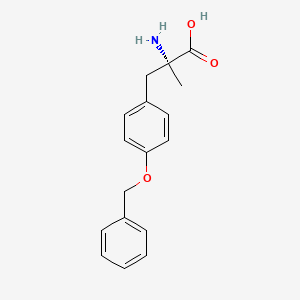
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
